2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Catalog No.
S4278062
CAS No.
M.F
C16H20F3N3O3
M. Wt
359.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phen...

Product Name

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

IUPAC Name

2,2-dimethyl-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one

Molecular Formula

C16H20F3N3O3

Molecular Weight

359.34 g/mol

InChI

InChI=1S/C16H20F3N3O3/c1-15(2,3)14(23)21-8-6-20(7-9-21)12-5-4-11(16(17,18)19)10-13(12)22(24)25/h4-5,10H,6-9H2,1-3H3

InChI Key

ULALSYJWMJWPOH-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

The exact mass of the compound 1-(2,2-dimethylpropanoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is 359.14567599 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a nitro group, and a trifluoromethyl group. The molecular formula for this compound is C15H19F3N2O2C_{15}H_{19}F_{3}N_{2}O_{2}, and it has a molecular weight of approximately 320.33 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The piperazine moiety allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives.
  • Oxidation Reactions: Under certain conditions, the compound may undergo oxidation, affecting the piperazine or other functional groups.

These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Research indicates that 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one exhibits significant biological activity. It has been studied for its potential as an:

  • Antidepressant: Due to its interaction with neurotransmitter systems.
  • Anticancer Agent: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Compound: Exhibits activity against various bacterial strains.

The biological mechanisms often involve modulation of receptor activity or interference with cellular signaling pathways.

The synthesis of 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one typically involves several steps:

  • Formation of Intermediate Compounds: Starting materials such as 2-nitro-4-(trifluoromethyl)aniline are reacted with piperazine to form intermediates.
  • Alkylation Reactions: These intermediates undergo alkylation with appropriate alkyl halides to introduce the dimethylpropane structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity.

This compound has several applications in various fields:

  • Pharmaceutical Research: As a lead compound in drug development targeting mental health disorders and cancer.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for potential use in developing new materials with specific properties due to its unique chemical structure.

Studies on the interactions of 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one with biological targets have revealed:

  • Binding Affinity: It shows significant binding affinity towards serotonin and dopamine receptors, indicating potential antidepressant effects.
  • Enzyme Inhibition: Exhibits inhibition of certain enzymes involved in cancer cell metabolism, suggesting anticancer properties.

These interactions highlight the compound's potential therapeutic uses and guide further research into its mechanisms of action.

Similar Compounds

Several compounds share structural similarities with 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-Nitro-4-(trifluoromethyl)anilineC7H5F3N2O2C_7H_5F_3N_2O_2Lacks piperazine ring; used in dye synthesis
4-Nitro-piperazineC4H6N4O2C_4H_6N_4O_2Simple structure; studied for pharmacological effects
2-Nitro-pyridine derivativesVariesContains nitrogen heterocycles; used in agrochemicals

Uniqueness

The uniqueness of 2,2-Dimethyl-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one lies in its specific combination of functional groups and structural features that enhance its biological activity and potential therapeutic applications compared to similar compounds. Its trifluoromethyl group significantly affects lipophilicity and bioavailability, making it a promising candidate for drug development.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Exact Mass

359.14567599 g/mol

Monoisotopic Mass

359.14567599 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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